1,3-Cyclohexanedione-13C6

Description

The Role of 1,3-Cyclohexanedione (B196179) as a Versatile Chemical Scaffold in Organic Synthesis

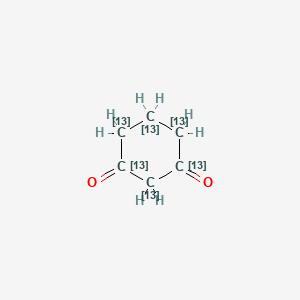

1,3-Cyclohexanedione is an organic compound characterized by a six-membered carbon ring containing two ketone functional groups. guidechem.com This structure, particularly the presence of highly reactive dicarbonyl groups and an active methylene (B1212753) group, makes it an exceptionally versatile building block in organic synthesis. researchgate.netjournalcra.com It serves as a key precursor for the creation of a vast array of more complex molecules. jindunchemistry.com

In the pharmaceutical industry, 1,3-cyclohexanedione is a crucial intermediate in the synthesis of various drugs. jindunchemistry.com For instance, it is a starting material in the production of the anti-emetic drug Ondansetron and the therapeutic agent Nitisinone, used to treat hereditary tyrosinemia type 1. nih.govwikipedia.org Its derivatives are also foundational to many agrochemicals, including a class of herbicides known as cyclohexanediones (e.g., Sethoxydim and Clethodim), which are effective against grasses. wikipedia.orgorst.edu The reactivity of the 1,3-cyclohexanedione scaffold allows chemists to construct a variety of heterocyclic compounds and natural product analogs, leading to molecules with diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. researchgate.netjindunchemistry.com

Rationale for Regiospecific Carbon-13 Enrichment in 1,3-Cyclohexanedione-13C6 for Research

The specific labeling of 1,3-Cyclohexanedione with six carbon-13 atoms to create 1,3-Cyclohexanedione-¹³C₆ is a deliberate strategy to create a powerful analytical tool. The rationale for this complete, or regiospecific, enrichment is twofold, centered on enhancing detection and providing detailed structural information in complex research settings.

Firstly, for mass spectrometry-based studies, replacing all six natural-abundance carbon atoms (mostly ¹²C) with ¹³C isotopes results in a molecule that is six mass units heavier than its unlabeled counterpart. This significant and well-defined mass shift allows for clear and unambiguous differentiation between the labeled tracer and any unlabeled, endogenous compounds in a biological or environmental sample. nih.gov This is critical for quantitative studies, such as metabolic flux analysis, where precise measurement of the conversion of the labeled substrate into various products is required. moravek.com

Secondly, carbon-13 is an NMR-active nucleus, whereas the much more abundant carbon-12 is not. moravek.com By enriching the molecule fully with ¹³C, researchers can use ¹³C-NMR spectroscopy to track the fate of every carbon atom in the cyclohexanedione ring as it undergoes chemical or enzymatic transformations. This provides invaluable, atom-level detail about reaction mechanisms, metabolic pathways, and the structure of transient intermediates or final metabolites. symeres.com For example, a study on the drug Nitisinone, a derivative of 1,3-cyclohexanedione, utilized Nitisinone-¹³C₆ as an internal standard for precise quantification in human plasma via mass spectrometry. ijpsr.com This full enrichment ensures that any fragment of the core ring structure can be traced, maximizing the information gained from a single experiment.

Overview of Research Domains Benefiting from this compound as an Isotopic Tracer

The application of 1,3-Cyclohexanedione-¹³C₆ as an isotopic tracer spans several key scientific domains, driven by the importance of the cyclohexanedione scaffold in various commercial and biological products.

Pharmaceutical Development and Metabolism: Since 1,3-cyclohexanedione is a precursor to drugs like Ondansetron and Nitisinone, the ¹³C₆-labeled version is invaluable for drug metabolism and pharmacokinetic (DMPK) studies. symeres.comnih.govrsc.org Researchers can administer the labeled compound and trace its absorption, distribution, metabolic breakdown, and excretion, providing a complete picture of the drug's lifecycle in a biological system. musechem.com This is essential for understanding drug efficacy and safety.

Agrochemical and Environmental Science: Cyclohexanedione-based herbicides are widely used in agriculture. orst.edu Using 1,3-Cyclohexanedione-¹³C₆ allows scientists to study the mechanism of action of these herbicides. For example, these herbicides work by inhibiting specific plant enzymes like acetyl-CoA carboxylase (ACCase) or 4-hydroxyphenylpyruvate dioxygenase (HPPD). wssa.netnih.gov The labeled compound can be used to trace the uptake, transport, and metabolic fate of the herbicide in target weeds and non-target organisms, as well as its persistence and degradation in the environment. symeres.com

Metabolic Pathway Elucidation: 1,3-Cyclohexanedione is a known intermediate in the microbial degradation of certain aromatic compounds, such as resorcinol (B1680541). unesp.br Introducing 1,3-Cyclohexanedione-¹³C₆ into microbial cultures allows researchers to map these catabolic pathways with high precision, identifying downstream metabolites and understanding the underlying enzymatic processes. nih.gov

Mechanistic Organic Chemistry: For complex chemical reactions involving the 1,3-cyclohexanedione core, the ¹³C₆-labeled analog serves as a powerful mechanistic probe. symeres.com By analyzing the distribution of ¹³C atoms in the reaction products using NMR or MS, chemists can deduce the pathways of bond formation and cleavage, and identify rearrangements, which would be difficult to determine otherwise.

Data Tables

Table 1: Physicochemical Properties of 1,3-Cyclohexanedione

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₆H₈O₂ | guidechem.com |

| Molecular Weight | 112.13 g/mol | jindunchemistry.com |

| Appearance | White to off-white crystalline solid | guidechem.com |

| Melting Point | 101-105 °C | guidechem.com |

| Boiling Point | 239 °C | jindunchemistry.com |

| CAS Number | 504-02-9 | guidechem.com |

Table 2: Key Research Applications of Carbon-13 Labeling

| Application Area | Description | Key Techniques | Source |

|---|---|---|---|

| Metabolic Flux Analysis | Quantifying the rates of metabolic pathways in living systems. | MS, NMR | nih.govmoravek.com |

| Drug Metabolism (ADME) | Tracing the absorption, distribution, metabolism, and excretion of drug candidates. | MS, NMR | symeres.commusechem.com |

| Mechanistic Studies | Elucidating the step-by-step pathways of chemical and enzymatic reactions. | NMR, MS | symeres.com |

| Proteomics/Metabolomics | Quantifying changes in protein and metabolite levels under different conditions. | MS | creative-proteomics.compharmiweb.com |

| Environmental Fate Tracking | Following the degradation and movement of compounds like pesticides in the environment. | MS | symeres.com |

Structure

3D Structure

Properties

IUPAC Name |

(1,2,3,4,5,6-13C6)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-5-2-1-3-6(8)4-5/h1-4H2/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSLFCCWAKVHIW-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13CH2][13C](=O)[13CH2][13C](=O)[13CH2]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.083 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Regiospecific Carbon 13 Labeling of 1,3 Cyclohexanedione 13c6

Precursor Selection and Design for Carbon-13 Incorporation

The choice of starting materials is paramount in any isotopic labeling synthesis. For the preparation of fully labeled 1,3-Cyclohexanedione-13C6, the ideal precursor would be a simple, six-carbon molecule uniformly enriched with ¹³C, such as [¹³C₆]benzene or a derivative of [U-¹³C₆]glucose. biorxiv.orgwiley-vch.de These precursors ensure that all carbon atoms in the final product are carbon-13.

Synthesizing a molecule that is fully labeled (perlabeled) with ¹³C across all six positions of the cyclohexane (B81311) ring necessitates a precursor that is itself fully labeled. A common strategy involves the chemical or biological conversion of a simple, commercially available, uniformly labeled starting material.

For introducing ¹³C specifically into the carbonyl positions, a different strategy can be employed. One documented approach for labeling a single carbonyl group involves the intramolecular Claisen condensation of a precursor like methyl 5-oxohexanoate-6-¹³C. researchgate.net This method specifically places the ¹³C label at the C-2 position of the resulting 1,3-cyclohexanedione (B196179) ring. To achieve labeling at both carbonyls (C-1 and C-3), one might envision a synthesis starting from a doubly labeled C4 precursor, such as [1,4-¹³C₂]succinic acid, which could be elaborated into a suitable C6 chain for cyclization.

For incorporating ¹³C into the aliphatic positions (C-4, C-5, C-6), labeled dicarboxylic acids like [¹³C₄]adipic acid or [¹³C₃]glutaric acid serve as valuable precursors. guidechem.com The cyclization of adipic acid derivatives is a known method for producing the 1,3-cyclohexanedione ring system. guidechem.com A newer strategy for core-labeling aromatic rings, which could be conceptually adapted, involves a formal [5+1] cyclization using a labeled one-carbon synthon like dibenzyl carbonate-¹³C, which could theoretically be used to form the ring with a label at a specific position. chemrxiv.org

Multi-Step Reaction Sequences for this compound Synthesis

The construction of the 1,3-cyclohexanedione ring, whether labeled or unlabeled, typically involves several synthetic steps, culminating in a key cyclization reaction. furman.edu

The most direct method for forming the labeled cyclohexanedione ring is through the cyclization of a linear C6 precursor that already contains the full complement of ¹³C atoms. The Dieckmann condensation (an intramolecular Claisen condensation) is a classic and effective method for this transformation. furman.edu For instance, the synthesis of 1,3-Cyclohexanedione-¹³C₆ would logically proceed from a [¹³C₆]adipic acid diester. The diester, upon treatment with a strong base such as sodium ethoxide, would undergo intramolecular cyclization to yield a β-keto ester, which upon subsequent hydrolysis and decarboxylation would afford the target molecule.

An alternative route involves the dehydrating cyclization of [¹³C₆]5-oxohexanoic acid. google.com This reaction can be performed in the gaseous phase over solid bed catalysts to yield the desired labeled dione (B5365651). google.com

| Reaction Type | ¹³C-Enriched Precursor | Key Reagents | Product | Reference |

| Dieckmann Condensation | Diethyl [¹³C₆]adipate | Sodium ethoxide, then H₃O⁺, heat | 1,3-Cyclohexanedione-¹³C₆ | furman.edu |

| Intramolecular Acylation | [¹³C₆]5-Oxohexanoic acid | Dehydrating catalyst, heat | 1,3-Cyclohexanedione-¹³C₆ | google.com |

| Catalytic Hydrogenation | [¹³C₆]Resorcinol | H₂, Raney Nickel | 1,3-Cyclohexanedione-¹³C₆ | chemicalbook.com |

This table presents conceptual pathways for the synthesis of the fully labeled compound based on established methods for the unlabeled analogue.

A notable example is the synthesis of 1,3-cyclohexanedione-2-¹³C. This was achieved via the intramolecular Claisen condensation of methyl 5-oxohexanoate-6-¹³C using sodium methoxide (B1231860) as the base. researchgate.net This regioselective method demonstrates the feasibility of placing a ¹³C label precisely at a carbonyl position within the ring.

Another relevant example, though not a diketone, is the synthesis of [¹³C₆]cyclohexane. This was prepared by the catalytic hydrogenation of [¹³C₆]benzene over a rhodium-on-carbon catalyst, showcasing a method to create a fully labeled saturated six-membered ring from a commercially available aromatic precursor. wiley-vch.de Such a labeled alkane could potentially be oxidized to introduce the ketone functionalities, though this would likely be a challenging, multi-step process.

Optimization of Reaction Conditions for Isotopic Purity and Yield

In isotopic labeling syntheses, reaction conditions must be optimized not only for chemical yield but also for maintaining high isotopic purity. nih.gov Isotopic scrambling, where labels migrate to unintended positions, or isotopic dilution from contaminant ¹²C sources, must be minimized.

Key parameters for optimization include reaction time, temperature, and the stoichiometry of reagents. For example, in base-catalyzed reactions like the Dieckmann condensation, prolonged reaction times or excessive heat could lead to side reactions or degradation, potentially compromising the integrity of the labeled product. acs.org Bolus-based labeling experiments in biological systems have shown that factors like dosage and administration time are critical for achieving maximum label incorporation and must be carefully optimized. biorxiv.org

The isotopic purity of the final product is typically determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net ESI-HRMS can resolve the masses of different isotopologues, allowing for a quantitative assessment of enrichment, while ¹³C-NMR provides information on the specific location of the labels within the molecule. researchgate.netchemicalbook.com

| Parameter | Objective | Rationale | Reference |

| Temperature | Minimize | Prevent side reactions and potential isotopic scrambling. | acs.org |

| Reaction Time | Minimize | Reduce exposure to harsh conditions that could degrade the product or cause scrambling. | nih.gov |

| Reagent Purity | Maximize | Avoid isotopic dilution from ¹²C-containing contaminants. | libios.fr |

| Atmosphere | Inert (e.g., Argon) | Prevent oxidation and other side reactions with atmospheric components. | wiley-vch.de |

Purification and Isolation Methodologies for Labeled 1,3-Cyclohexanedione-¹³C₆

The purification of 1,3-cyclohexanedione presents unique challenges. The crude product from cyclization reactions often exists as a viscous, honey-like crystal pulp that is difficult to filter efficiently. google.com This mixture can contain unreacted starting materials, such as 5-oxohexanoic acid, and reaction by-products. google.com

A common and effective method for purification is recrystallization. Solvents such as toluene (B28343) or benzene (B151609) have been successfully used to obtain crystalline 1,3-cyclohexanedione. guidechem.comgoogle.com In one documented process, the crude product from the cyclization of 5-oxohexanoic acid was treated with toluene to facilitate the precipitation and isolation of the pure dione, which was then washed with fresh toluene. google.com

For more challenging separations, or for achieving very high purity, flash column chromatography using silica (B1680970) gel is a standard and effective technique. nih.govwhiterose.ac.uk The choice of eluent (e.g., a mixture of hexanes and ethyl acetate) is optimized to achieve good separation between the desired labeled product and any impurities. nih.gov After isolation, the product's purity and structural integrity are confirmed by analytical methods such as NMR and mass spectrometry. nih.gov

Advanced Spectroscopic Characterization of 1,3 Cyclohexanedione 13c6

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for elucidating molecular structure, and the incorporation of ¹³C labels throughout the 1,3-Cyclohexanedione (B196179) skeleton significantly enhances its utility.

High-Resolution ¹³C NMR Analysis of Labeling Patterns

In its unlabeled form, 1,3-cyclohexanedione exists predominantly as its enol tautomer in solution wikipedia.org. The ¹³C NMR spectrum of unlabeled 1,3-cyclohexanedione shows distinct signals for the carbonyl carbon, the enolic carbons, and the aliphatic carbons of the ring. For 1,3-Cyclohexanedione-13C6, the complete labeling of the carbon skeleton dramatically alters the ¹³C NMR spectrum. Instead of sharp singlets for each unique carbon environment, the spectrum is characterized by complex multiplets due to ¹³C-¹³C spin-spin coupling.

The analysis of these coupling patterns is fundamental to confirming the labeling pattern. Each carbon signal is split by its neighboring ¹³C nuclei, providing direct evidence of the carbon-carbon connectivity. The magnitude of these one-bond (¹J_CC), two-bond (²J_CC), and three-bond (³J_CC) coupling constants can be measured to provide detailed conformational and electronic structural information. The greater spectral dispersion of ¹³C resonances compared to ¹H NMR allows for more robust analysis and compound identification nih.gov.

Table 1: Predicted ¹³C NMR Chemical Shifts for 1,3-Cyclohexanedione

| Carbon Position | Predicted Chemical Shift (ppm) |

| C1, C3 (Carbonyl) | ~200-205 |

| C2 (Methylene) | ~55-60 |

| C4, C6 (Methylene) | ~35-40 |

| C5 (Methylene) | ~20-25 |

Note: Actual shifts for the ¹³C₆ isotopologue will be influenced by isotope effects and complex splitting patterns due to C-C coupling.

¹H-¹³C Heteronuclear Correlation (HSQC, HMBC) for Structural Assignment

Two-dimensional (2D) NMR experiments are indispensable for unambiguous assignment of proton and carbon signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation) sdsu.edu. In this compound, HSQC spectra would show correlations between the protons on the methylene (B1212753) groups (at positions 2, 4, 5, and 6) and their corresponding ¹³C nuclei. The multiplicity editing feature of many HSQC experiments can further distinguish CH₂ groups from CH or CH₃ groups by the phase of the cross-peaks sdsu.edu.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C correlations) sdsu.edu. HMBC is crucial for piecing together the carbon skeleton. For example, the protons on C4 would show correlations to C3, C5, and potentially C2, confirming the connectivity around the ring. For this compound, the combination of HSQC and HMBC provides a comprehensive and definitive assignment of all ¹H and ¹³C resonances, verifying the structural integrity of the labeled compound.

Dynamic NMR Studies (e.g., Variable Temperature NMR) for Conformational Analysis

1,3-Cyclohexanedione undergoes dynamic conformational processes, including ring inversion between chair and boat conformations scielo.org.mx. Dynamic NMR (DNMR) studies, particularly using variable temperature (VT) experiments, can be used to study the energetics of these processes unibas.itresearchgate.net.

Theoretical studies have calculated a relatively low energy barrier for the chair-chair interconversion of 1,3-cyclohexanedione, in the range of 1.87 kcal/mol scielo.org.mx. This low barrier makes it challenging to study using NMR at typical temperatures, often requiring very low temperatures (below -160 °C) to observe distinct signals for different conformers scielo.org.mx. The use of this compound can be advantageous in such studies. The temperature-dependent changes in the ¹³C-¹³C coupling constants and the complex splitting patterns can provide more sensitive probes of the conformational averaging process than chemical shifts alone. By tracking the coalescence and decoalescence of signals as the temperature is lowered, the energy barriers (ΔG‡) for conformational exchange can be determined.

Quantitative ¹³C NMR for Isotopic Enrichment Determination

Quantitative ¹³C NMR is a direct method to determine the level of isotopic enrichment in a labeled compound gsu.edu. For this technique to be accurate, certain experimental parameters must be carefully controlled to ensure that the integrated signal intensity is directly proportional to the number of nuclei. Key considerations include:

Full Relaxation: A sufficiently long relaxation delay (typically 5 times the longest T₁ relaxation time) must be used between pulses to allow all carbon nuclei to return to equilibrium. Quaternary carbons often have much longer relaxation times gsu.edu.

Suppression of NOE: The Nuclear Overhauser Effect (NOE), which can enhance the signals of protonated carbons, must be suppressed. This is often achieved using inverse-gated decoupling, where the proton decoupler is on only during signal acquisition gsu.edu.

By acquiring a quantitative ¹³C NMR spectrum of this compound under these conditions, the integral of the ¹³C signals can be compared to that of a known internal standard or to the small residual signals from any unlabeled (¹²C) species to precisely calculate the percentage of ¹³C enrichment at each carbon position nih.govacs.org.

Solid-State ¹³C NMR Applications for Structural Elucidation

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid phase, which can differ significantly from their behavior in solution. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly used.

A ¹³C CP-MAS ssNMR study of this compound would reveal details about its crystal structure. The number of distinct signals in the spectrum corresponds to the number of crystallographically inequivalent carbon atoms in the unit cell. Furthermore, chemical shift anisotropy (CSA) and dipolar coupling information, which are averaged out in solution, can be analyzed in the solid state to determine internuclear distances and the orientation of molecular fragments. For oligomeric or polymeric systems, ssNMR has been used to distinguish between carbons at the end of a chain and those in the interior uri.edu. This approach could be applied to study solid-state reactions or polymerization of 1,3-cyclohexanedione.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.

For this compound, the molecular weight is shifted compared to its unlabeled counterpart. The molecular formula of the unlabeled compound is C₆H₈O₂, with a molecular weight of approximately 112.13 g/mol wikipedia.orgnist.gov. The fully labeled this compound has the formula ¹³C₆H₈O₂, resulting in a molecular weight of approximately 118.13 g/mol . This mass shift of +6 Da is a clear indicator of the successful incorporation of six ¹³C atoms.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) of unlabeled 1,3-cyclohexanedione is complex, with fragmentation rationalized as proceeding from both the diketo and enol forms researchgate.netresearchgate.net. Common fragmentation pathways for cyclic ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and retro-Diels-Alder reactions researchgate.netmsu.edu.

In the mass spectrum of this compound, all carbon-containing fragments will exhibit a mass shift corresponding to the number of ¹³C atoms they contain. This allows for a more confident assignment of fragment ion structures. For example, a prominent fragment in the unlabeled spectrum is often observed at m/z 56, potentially corresponding to a [C₄H₈]⁺ ion from a retro-Diels-Alder reaction docbrown.info. In the labeled compound, the corresponding fragment would be expected at m/z 60 ([¹³C₄H₈]⁺), confirming the fragmentation pathway. Analyzing these shifts for all major fragments provides a detailed map of the molecule's decomposition under ionization.

Table 2: Comparison of Key Mass Spectrometry Data

| Species | Molecular Formula | Molecular Weight ( g/mol ) | Expected Key Fragment (m/z) |

| 1,3-Cyclohexanedione | C₆H₈O₂ | 112.13 | 84, 56, 55 |

| This compound | ¹³C₆H₈O₂ | 118.13 | 90, 60, 59 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the molecular formula of isotopically labeled compounds by providing a highly accurate mass measurement. nih.gov For this compound, HRMS can unequivocally verify the incorporation of six 13C atoms.

The substitution of ¹²C with ¹³C results in a significant and predictable increase in the monoisotopic mass. While the molecular formula of unlabeled 1,3-cyclohexanedione is C₆H₈O₂, the labeled version is ¹³C₆H₈O₂. nist.govnih.gov The M+1 peak in a mass spectrum of an unlabeled organic compound arises from the natural abundance of ¹³C (approximately 1.1%). wikipedia.org In a fully labeled compound like this compound, the entire molecular ion peak is shifted by the mass difference between six ¹³C atoms and six ¹²C atoms. HRMS instruments can measure this mass with enough accuracy to confirm the elemental composition and distinguish it from other potential isobaric interferences.

Table 1: Comparison of Theoretical Exact Masses

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| 1,3-Cyclohexanedione | C₆H₈O₂ | 112.05243 |

Note: Data calculated based on the monoisotopic masses of the most abundant isotopes (¹H, ¹²C, ¹³C, ¹⁶O).

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. thermofisher.com This process provides a molecular "fingerprint" that can confirm the identity of the compound. thermofisher.com The fragmentation pathways for 1,3-cyclohexanedione are influenced by its keto-enol tautomerism. researchgate.netwikipedia.org Studies on the unlabeled compound and its derivatives show that fragmentation can proceed through retro-Diels-Alder reactions for the enol form or through initial bond cleavages of the ring for the diketo form. researchgate.netresearchgate.net

For this compound, the fragmentation pathways are expected to be identical to the unlabeled compound. However, since every carbon atom is a ¹³C isotope, each carbon-containing fragment will have a mass that is shifted higher compared to the corresponding fragment from the unlabeled molecule. This systematic mass shift across the product ion spectrum provides definitive evidence of the isotopic labeling throughout the carbon skeleton.

Table 2: Predicted MS/MS Fragments and Mass Shifts

| Proposed Unlabeled Fragment (C₆H₈O₂) | Formula of Fragment | m/z of Unlabeled Fragment | Corresponding Labeled Fragment (¹³C₆H₈O₂) | m/z of Labeled Fragment | Mass Shift (Da) |

|---|---|---|---|---|---|

| Molecular Ion | [C₆H₈O₂]⁺ | 112.05 | [¹³C₆H₈O₂]⁺ | 118.07 | +6.02 |

| Loss of CO | [C₅H₈O]⁺ | 84.06 | [¹³C₅H₈O]⁺ | 89.07 | +5.01 |

| Loss of C₂H₄ (ethylene) | [C₄H₄O₂]⁺ | 84.02 | [¹³C₄H₄O₂]⁺ | 88.03 | +4.01 |

| Retro-Diels-Alder Fragment | [C₄H₆O]⁺ | 70.04 | [¹³C₄H₆O]⁺ | 74.05 | +4.01 |

Note: The fragmentation pathways and resulting fragments are illustrative and based on general principles of dione (B5365651) fragmentation. Actual observed fragments may vary with instrumentation and conditions.

Isotope Ratio Mass Spectrometry (IRMS) for Tracer Quantification

Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique used to measure the relative abundance of isotopes in a sample. wikipedia.org In metabolic research and environmental studies, this compound can be used as a stable isotope tracer to map its metabolic fate or degradation pathways. ed.ac.uk By introducing the labeled compound into a biological or environmental system, researchers can track the incorporation of the ¹³C label into various metabolites or degradation products.

The analysis typically involves separating the compounds of interest chromatographically before they enter the mass spectrometer. The instrument then precisely measures the ratio of the labeled species to its unlabeled counterpart (e.g., ¹³C₆H₈O₂ / C₆H₈O₂). This approach allows for accurate quantification of metabolic flux and the identification of unknown pathways, as the labeled carbon atoms can be traced through complex networks. ed.ac.uk Such stable isotope tracing methods are considered safe as the isotopes are non-radioactive. wikipedia.org

Vibrational Spectroscopy (Infrared and Raman) for Isotopic Effects

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, measures the vibrational modes of a molecule. libretexts.org The frequencies of these vibrations are dependent on the masses of the atoms involved and the strength of the bonds connecting them. Isotopic substitution, such as replacing ¹²C with ¹³C, increases the reduced mass of the vibrating system. libretexts.org This increase in mass leads to a predictable decrease in the vibrational frequency, resulting in a downward shift (to a lower wavenumber) of the corresponding peaks in the IR and Raman spectra. libretexts.orgethz.ch

For this compound, the most pronounced isotopic effects would be observed for vibrational modes that involve significant movement of the carbon atoms in the ring skeleton. This includes C-C stretching and bending modes, as well as the C=O stretching vibrations. The magnitude of the shift is dependent on the degree to which the carbon atoms participate in a specific normal mode of vibration.

Table 3: Expected Isotopic Shifts in Vibrational Spectra

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) for Unlabeled Compound | Expected Shift for ¹³C₆ Labeled Compound |

|---|---|---|

| C=O Stretch | 1670 - 1710 | Downward shift (lower frequency) |

| C-C Stretch | 900 - 1200 | Downward shift (lower frequency) |

| CH₂ Bend | 1400 - 1470 | Minor downward shift |

Note: The typical wavenumber ranges are approximate for cyclic diones. The magnitude of the isotopic shift varies for each specific vibrational mode.

X-ray Crystallography for Solid-State Structural Determination (if applicable for labeled derivatives)

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides information on bond lengths, bond angles, and crystal packing. However, the technique relies on the diffraction of X-rays by the electron clouds of atoms.

Table of Compounds Mentioned

| Compound Name |

|---|

| 1,3-Cyclohexanedione |

| This compound |

| Sulcotrione |

Applications of 1,3 Cyclohexanedione 13c6 in Mechanistic Organic Chemistry

Elucidation of Reaction Mechanisms via Isotopic Scrambling and Retention

Isotopic labeling is a definitive method for tracking atomic connectivity during a reaction. By replacing ¹²C with ¹³C, the carbon backbone of 1,3-cyclohexanedione (B196179) can be followed, revealing intramolecular rearrangements and intermolecular bond-forming events with high fidelity. science.gov

1,3-Cyclohexanedione exists as an equilibrium mixture of its diketo form and its more stable enol tautomer. wikipedia.orgwhiterose.ac.uk The use of 1,3-Cyclohexanedione-13C6 is particularly insightful for studying the dynamics of this keto-enol tautomerism. By using ¹³C NMR spectroscopy, all six carbon atoms can be monitored simultaneously as they shift between the keto and enol environments. This allows for the precise measurement of equilibrium constants and the investigation of solvent or catalyst effects on the tautomeric balance. researchgate.net

For instance, in the diketo form, symmetry would result in a simplified ¹³C NMR spectrum. Upon enolization, this symmetry is broken, leading to six distinct signals corresponding to the different chemical environments of the carbon atoms in the enol form.

Table 1: Illustrative ¹³C NMR Chemical Shift Changes During Keto-Enol Tautomerism of this compound

| Carbon Position | Keto Tautomer (Hypothetical δ, ppm) | Enol Tautomer (Hypothetical δ, ppm) | Change in Hybridization |

| C1 | 205.0 | 198.0 | sp² → sp² |

| C2 | 55.0 | 100.0 | sp³ → sp² |

| C3 | 205.0 | 190.0 (enol C=O) | sp² → sp² |

| C4 | 35.0 | 30.0 | sp³ → sp³ |

| C5 | 25.0 | 24.0 | sp³ → sp³ |

| C6 | 35.0 | 36.0 | sp³ → sp³ |

| Note: Chemical shifts are for illustrative purposes to demonstrate the principle. |

This detailed tracking provides a clear picture of the electronic and structural changes occurring during this fundamental intramolecular process.

This compound serves as an invaluable tracer for mapping out intermolecular reaction pathways. In reactions such as the Michael addition or Knoevenagel condensation, where the dione (B5365651) acts as a nucleophile, the ¹³C₆ label provides an unambiguous signature to identify the fragments originating from the dione in the final product structure. wm.edumdpi.com

Consider the Michael addition of this compound to an α,β-unsaturated ketone. By analyzing the final product with mass spectrometry, the incorporation of the entire six-carbon, isotope-labeled ring can be confirmed by observing the corresponding mass increase. This helps to distinguish the desired reaction pathway from potential side reactions and to identify key intermediates that retain the ¹³C₆-labeled core.

Table 2: Tracking Carbon Skeleton in a Michael Addition using Mass Spectrometry

| Reactant / Product | Molecular Formula | Expected Mass (Unlabeled) | Expected Mass (with ¹³C₆ Label) | Mass Shift due to Label |

| 1,3-Cyclohexanedione | C₆H₈O₂ | 112.13 g/mol | 118.15 g/mol | +6 Da |

| Methyl Vinyl Ketone | C₄H₆O | 70.09 g/mol | 70.09 g/mol | 0 Da |

| Michael Adduct | C₁₀H₁₄O₃ | 182.22 g/mol | 188.24 g/mol | +6 Da |

| Note: Masses are based on most abundant isotopes. The mass shift provides definitive proof of the reaction pathway. |

While isotopic labeling itself does not directly determine stereochemistry, it is a crucial aid in the structural elucidation of complex molecules where stereochemical outcomes are important. When this compound is used in a reaction that generates new stereocenters, the ¹³C labels serve as powerful spectroscopic markers. The complete labeling of the ring simplifies the analysis of ¹³C NMR spectra, making it easier to assign signals. This information, when combined with techniques like Nuclear Overhauser Effect (NOE) spectroscopy, allows for the unambiguous determination of the relative stereochemistry of the product.

Kinetic Isotope Effect (KIE) Studies using this compound

The Kinetic Isotope Effect (KIE) is a change in the rate of a reaction when an atom in a reactant is substituted with one of its heavier isotopes. wikipedia.org It is a foundational tool for determining reaction mechanisms, particularly for identifying the rate-limiting step and characterizing the geometry of the transition state. harvard.edugoogle.com

Using this compound allows for the measurement of carbon KIEs, which are particularly informative for reactions involving carbon-carbon bond formation or cleavage.

Primary KIEs are observed when a bond to the isotopic carbon atom is broken or formed in the rate-determining step of the reaction. google.com For a ¹³C KIE, a value of k₁₂/k₁₃ > 1 indicates that the C-C bond is being cleaved in the transition state.

Secondary KIEs occur when the bond to the isotopic atom is not broken but its bonding environment (e.g., hybridization) changes in the rate-limiting step. google.com For example, a change from sp² to sp³ hybridization at a ¹³C-labeled carbon typically results in a secondary KIE.

The ability to measure KIEs at all six carbon positions simultaneously provides a wealth of mechanistic data from a single set of experiments.

The magnitude of the KIE provides profound insight into the rate-limiting step and the structure of the transition state (TS). nih.govstackexchange.com If a reaction involving this compound shows a significant primary ¹³C KIE, it provides strong evidence that C-C bond cleavage is the slowest step.

Furthermore, the KIE values can help to map the geometry of the transition state. For example, in a bond-breaking reaction, a large KIE suggests a transition state where the bond is significantly weakened, resembling the products (a "late" transition state). A small KIE suggests an "early" transition state that more closely resembles the reactants. By analyzing KIEs at multiple positions on the ring, a detailed, multi-point picture of the transition state can be constructed.

Table 3: Hypothetical ¹³C KIE Values and Mechanistic Interpretations for Reactions of this compound

| Reaction Type | Labeled Position | Hypothetical KIE (k₁₂/k₁₃) | Interpretation |

| Decarboxylation (after ring opening) | C1 or C3 | 1.045 | Primary KIE: C-C bond cleavage is part of the rate-limiting step. |

| Nucleophilic attack at C2 | C2 | 0.995 | Inverse Secondary KIE: Hybridization changes from sp² (enol) to sp³ in the rate-limiting step. |

| Proton abstraction from C2 | C2 | 1.002 | Small Secondary KIE: Change in vibrational environment at C2 during the rate-limiting step. |

| Diels-Alder Reaction (enol form) | C2 or C3 | 1.020 | Primary KIE: C-C bond formation at these positions is rate-limiting. |

| Note: These values are illustrative examples of how KIEs are interpreted in mechanistic studies. |

Applications of 1,3 Cyclohexanedione 13c6 in Biosynthetic Pathway Elucidation

Tracing Metabolic Fluxes in Biological Systems

Metabolic flux analysis (MFA) is a cornerstone technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.govsci-hub.se The use of ¹³C-labeled substrates, a method known as ¹³C-MFA, provides detailed insights into the operations of central and specialized metabolism. nih.govd-nb.info While substrates like glucose are common for probing central metabolism, labeled intermediates or substrate analogs like 1,3-Cyclohexanedione-13C6 can be employed to investigate specific pathways or in organisms that can metabolize such compounds.

When this compound is introduced into a biological system capable of its catabolism, its carbon backbone is broken down and shunted into various metabolic pathways. For example, its degradation could yield smaller molecules that enter central carbon metabolism, such as the Tricarboxylic Acid (TCA) cycle or glycolysis. researchgate.net By analyzing the distribution of ¹³C atoms (isotopologue distribution) in key metabolites like amino acids or organic acids, researchers can map the flow of carbon. nih.govnih.gov

This analysis reveals the relative activity of different pathways. For instance, the pattern of ¹³C labeling in pyruvate (B1213749) or lactate (B86563) can distinguish between carbon that has passed through the Embden-Meyerhof-Parnas (EMP) pathway versus the Pentose Phosphate Pathway (PPP). nih.gov This ability to trace carbon flow is crucial for understanding how cells allocate resources under different physiological conditions or in response to genetic modifications. d-nb.info

| Metabolic Pathway for Pyruvate Synthesis | Predicted Pyruvate Isotopologue | Rationale |

|---|---|---|

| Direct conversion of a 3-carbon fragment | M+3 (¹³C₃H₃O₃⁻) | A three-carbon fragment from the labeled ring is kept intact. |

| Gluconeogenesis from labeled TCA cycle intermediates | M+1, M+2 | Carbons are scrambled within the TCA cycle before being directed to pyruvate, leading to partial labeling. |

| Pentose Phosphate Pathway (recycling) | M+2 | Recycling of labeled fragments through the PPP can lead to specific two-carbon labeling patterns. |

Beyond qualitative pathway mapping, ¹³C-MFA allows for the precise quantification of intracellular fluxes. sci-hub.se This is achieved by developing a stoichiometric model of the cell's metabolic network and computationally fitting the experimentally measured isotopologue distributions to the model. nih.gov The algorithm determines the set of flux values that best explains the observed labeling patterns.

Isotopically nonstationary ¹³C-MFA (INST-MFA) is an advanced application where labeling patterns are measured over time before the system reaches an isotopic steady state. vanderbilt.edu This dynamic approach is particularly useful for systems with large metabolite pools or slow labeling kinetics and can provide flux information that is inaccessible through steady-state methods. vanderbilt.edu The rate at which the ¹³C label from this compound appears in various downstream metabolites can thus be used to calculate the absolute rates of their synthesis and turnover.

Identification of Precursors and Intermediates in Biosynthetic Routes

One of the most powerful applications of isotopically labeled compounds is in the discovery of natural product biosynthetic pathways. nih.gov By feeding a labeled compound to a producing organism, such as a fungus or bacterium, and analyzing the final natural product, one can determine if the compound served as a building block. researchgate.netnih.gov

Incorporation experiments involve administering this compound to a cell culture or a whole organism that produces a metabolite of interest. nih.govosti.gov After a suitable incubation period, the target metabolite is extracted, purified, and analyzed by MS or NMR. An increase in the mass of the metabolite corresponding to the incorporation of six ¹³C atoms, or fragments thereof, provides direct evidence that 1,3-cyclohexanedione (B196179) is a precursor. researchgate.netrsc.org Such studies have been fundamental in elucidating the origins of complex molecules, from polyketides and terpenes to alkaloids. nih.govnih.gov For example, a study on the biosynthesis of nodulisporic acid A used ¹³C-labeled acetate (B1210297) and mevalonolactone (B1676541) to confirm their roles as precursors. nih.gov

High-resolution NMR spectroscopy of a ¹³C-enriched metabolite can reveal not just if a precursor was incorporated, but how. nih.gov If the C6 ring of this compound is incorporated intact, ¹³C-¹³C couplings will be observed between all adjacent carbon atoms in the corresponding part of the product's structure. nih.gov This provides unambiguous proof of the direct incorporation of the entire carbon skeleton.

Conversely, if the ring is first cleaved and then its fragments are used, the labeling pattern will be dispersed. The specific arrangement of labeled carbons in the final product can illuminate the nature of the enzymatic reactions involved, including bond cleavages, rearrangements, and cyclizations. nih.gov This detailed information is critical for identifying the functions of specific enzymes within a biosynthetic gene cluster and for understanding how pathways diverge to create chemical diversity.

| Observed Labeling Pattern in Product | Inferred Biosynthetic Step |

|---|---|

| Intact ¹³C₆-cyclohexane ring detected | Direct incorporation of the precursor by a cyclase or similar enzyme. |

| A labeled ¹³C₄-chain and a labeled ¹³C₂-chain | Ring cleavage by an oxygenase or hydrolase prior to incorporation. |

| Scattered ¹³C atoms throughout the molecule | Complete catabolism of the precursor to central metabolites (e.g., acetate, succinate) followed by re-incorporation. |

Enzymatic Mechanism Studies with this compound as a Substrate Analog

In cases where an enzyme naturally acts on a substrate that is structurally similar to 1,3-cyclohexanedione, the ¹³C-labeled version can be used as a substrate analog to probe the catalytic mechanism. researchgate.net Kinetic Isotope Effects (KIEs), which are changes in reaction rates upon isotopic substitution, can be measured to gain insight into transition state structures and identify rate-limiting steps. acs.orgmdpi.com

Furthermore, ¹³C NMR is a powerful tool for studying enzyme-substrate interactions directly. nih.govgrantome.com By forming a complex between an enzyme and this compound, researchers can observe the chemical shifts of the labeled carbon atoms. These shifts are sensitive to the electronic environment and conformation of the analog within the enzyme's active site. This approach can help identify key amino acid residues involved in binding and catalysis and can be used to characterize the structure of covalent enzyme-substrate intermediates, providing a detailed snapshot of the enzyme in action. grantome.com

Active Site Probing and Catalytic Residue Identification

The use of isotopically labeled substrates like this compound is a cornerstone of mechanistic enzymology, offering insights into the active site of enzymes and the roles of specific amino acid residues in catalysis.

While direct studies employing this compound for active site probing of specific enzymes are not extensively documented in publicly available research, the principles of its application can be understood through the study of similar enzyme-substrate systems. For instance, enzymes known as β-diketone hydrolases catalyze the cleavage of the carbon-carbon bond in β-diketone substrates. dntb.gov.ua One such enzyme, cyclohexane-1,3-dione hydrolase, utilizes 1,3-cyclohexanedione as its substrate, converting it to 5-oxohexanoate. wikipedia.orgwikipedia.org

The use of this compound in conjunction with techniques such as mass spectrometry could allow researchers to trap and identify covalent enzyme-substrate intermediates. By analyzing the mass shift of the enzyme or its fragments upon reaction with the labeled substrate, the specific amino acid residue that forms a covalent bond can be identified. Furthermore, NMR spectroscopy of the enzyme-bound labeled substrate or intermediate could provide detailed structural information about the active site.

Kinetic isotope effect (KIE) studies represent another powerful application. dalalinstitute.comuniv-amu.frgoogle.com By comparing the reaction rates of the unlabeled (¹²C) and the fully labeled (¹³C) 1,3-cyclohexanedione, researchers can probe the nature of the transition state of the enzymatic reaction. A significant KIE would indicate that C-C bond cleavage is part of the rate-determining step of the reaction.

Substrate Binding and Product Release Mechanisms

Understanding how a substrate binds to an enzyme's active site and how the product is released is fundamental to elucidating the complete catalytic cycle. This compound can be instrumental in these investigations.

Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, can be used to determine the three-dimensional structure of an enzyme in complex with its substrate or product. Co-crystallization of an enzyme like cyclohexane-1,3-dione hydrolase with this compound would allow for the unambiguous identification of the substrate molecule within the electron density map of the active site. This provides a static snapshot of the substrate's binding orientation and its interactions with surrounding amino acid residues.

For example, structural studies on Anabaena β-diketone hydrolase (ABDH), which acts on a bicyclic diketone substrate, have revealed the product bound in the active site, providing insights into the catalytic mechanism. nih.gov Similar studies with this compound and its target hydrolases could precisely map the binding pocket and identify key residues involved in substrate recognition and stabilization.

Time-resolved spectroscopic techniques can be used to monitor the conversion of the labeled substrate to the product in real-time. The distinct spectroscopic signature of the ¹³C-labeled substrate and product would allow for the determination of the rates of substrate binding, product formation, and product release, providing a dynamic view of the catalytic process.

Investigating Natural Product Biosynthesis Involving Cyclohexanedione Intermediates

Several natural products are synthesized via pathways that involve cyclohexanedione intermediates. The anaerobic degradation of resorcinol (B1680541), for instance, is known to proceed through the formation of 1,3-cyclohexanedione. unesp.br The use of this compound as a tracer in feeding experiments with microorganisms can definitively establish its role as a precursor and map its subsequent transformations.

By introducing this compound into a microbial culture and analyzing the resulting natural products by mass spectrometry or NMR, the incorporation of the ¹³C label can be traced. This allows for the confirmation of the biosynthetic pathway and the identification of downstream intermediates and final products derived from the cyclohexanedione core. This approach is a fundamental component of metabolic flux analysis. nih.gov

Stable Isotope Probing (SIP) Techniques in Microbial Ecology

Stable Isotope Probing (SIP) is a powerful technique used in microbial ecology to identify metabolically active microorganisms in a complex community and to trace the flow of carbon and other elements through microbial food webs. frontiersin.orgnih.gov This method involves introducing a substrate enriched with a stable isotope, such as ¹³C, into an environmental sample. Microorganisms that consume the labeled substrate will incorporate the heavy isotope into their biomass, including their DNA, RNA, and proteins.

While specific studies detailing the use of this compound as a substrate in SIP experiments are not prevalent in the literature, its potential application is clear, particularly in environments where cyclic compounds are part of the carbon cycle. For example, in soils or sediments where the degradation of aromatic compounds like resorcinol occurs, this compound could be used to identify the specific microbial populations responsible for the turnover of this intermediate.

The general workflow for a SIP experiment with this compound would involve:

Incubation of the environmental sample (e.g., soil, sediment) with this compound.

Extraction of biomolecules (DNA, RNA, or proteins) from the sample after a set incubation period.

Separation of the labeled ("heavy") biomolecules from the unlabeled ("light") ones using density gradient ultracentrifugation.

Analysis of the labeled biomolecules to identify the microorganisms that assimilated the ¹³C from the substrate. This is typically done through sequencing of the 16S rRNA gene (for DNA- or RNA-SIP) or through proteomic analysis.

This approach provides a direct link between a specific metabolic function (the utilization of 1,3-cyclohexanedione) and the identity of the microorganisms performing that function within a complex community.

Interactive Data Table: Properties of 1,3-Cyclohexanedione

| Property | Value | Source |

|---|---|---|

| IUPAC Name | cyclohexane-1,3-dione | |

| Molecular Formula | C₆H₈O₂ | |

| Molar Mass | 112.13 g/mol | |

| Appearance | Colorless or white solid | |

| Natural Occurrence | Yes | |

| Enzymatic Substrate | Cyclohexanedione hydrolase |

| Tautomerism | Exists predominantly as the enol tautomer | |

Interactive Data Table: Research Applications of Labeled Cyclohexanedione

| Application Area | Technique | Potential Insights | Relevant Enzyme/Pathway |

|---|---|---|---|

| Active Site Probing | Mass Spectrometry, NMR Spectroscopy | Identification of catalytic residues, structure of enzyme-substrate complexes. | Cyclohexanedione hydrolase, β-diketone hydrolases. dntb.gov.uanih.gov |

| Mechanistic Studies | Kinetic Isotope Effect (KIE) | Determination of rate-limiting steps, transition state structure. | Cyclohexanedione hydrolase. dalalinstitute.comuniv-amu.fr |

| Substrate Binding | X-ray Crystallography, Cryo-EM | 3D structure of substrate in the active site, key binding interactions. | Cyclohexanedione hydrolase. nih.gov |

| Biosynthetic Pathways | Isotope Tracer Studies (Feeding experiments) | Identification of downstream metabolites, confirmation of precursor role. | Resorcinol degradation pathway. unesp.br |

| Microbial Ecology | Stable Isotope Probing (SIP) | Identification of microorganisms metabolizing the compound in situ. | Soil and sediment microbiomes. frontiersin.orgnih.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| 1,3-Cyclohexanedione |

| This compound |

| 5-oxohexanoate |

| Resorcinol |

| Bicyclo[2.2.2]octane-2,6-dione |

Computational and Theoretical Investigations Involving 1,3 Cyclohexanedione 13c6

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the properties of 1,3-Cyclohexanedione-13C6 at the atomic level. These methods provide insights into the molecule's geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) and ab initio calculations are the primary methods used to investigate the molecular and electronic structure of 1,3-cyclohexanedione (B196179) and its isotopologues. mdpi.com Methods like B3LYP and M06-2X, combined with basis sets such as 6-311++G(d,p) or 6-311++G(2d,2p), have been effectively used to model the compound. acs.orgscielo.org.mxresearchgate.net These calculations are crucial for determining the optimized geometries of various tautomers and conformers. researchgate.netscispace.com

For 1,3-cyclohexanedione, a key area of study is the tautomeric equilibrium between the diketo and enol forms. nih.gov DFT calculations have been employed to determine the relative stabilities of these forms. For instance, studies on related 2-acylcyclohexane-1,3-diones show that the relative energies of tautomers can be accurately predicted, and these theoretical findings align well with experimental data. researchgate.net Similarly, the conformational landscape, particularly the stability of chair versus boat forms of the diketo tautomer, has been characterized using both DFT and second-order Møller-Plesset perturbation theory (MP2). acs.orgresearchgate.net The chair-diketo conformer is generally found to be the most stable species. acs.orgresearchgate.net

The presence of the ¹³C₆ core in this compound does not significantly alter these fundamental electronic structures or relative energies, but it provides an invaluable experimental anchor for these theoretical models.

A significant application of quantum chemical calculations for this compound is the prediction of its spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., GIAO-DFT B3LYP/6-311G(2d,p)), allows for the theoretical calculation of NMR chemical shifts. researchgate.net

For a ¹³C₆-labeled compound, this predictive power is particularly relevant. Theoretical calculations can predict the precise ¹³C NMR chemical shifts for each of the six carbon atoms in the ring. These predictions can then be directly compared with experimental NMR spectra of this compound. Any discrepancies between the predicted and observed shifts can help refine the computational model, such as adjusting the solvent model or confirming the dominant tautomeric and conformational state in solution. This synergy between theoretical prediction and experimental validation is a cornerstone of modern structural elucidation.

Interactive Table 1: Theoretical vs. Experimental Correlation

This table illustrates how theoretical data obtained for this compound would be used to interpret experimental NMR spectra to understand its tautomeric equilibrium.

| Parameter | Theoretical Calculation (Method) | Experimental Validation (Technique) | Purpose of Correlation |

| Geometry | DFT Optimization (e.g., B3LYP/6-311++G**) | X-ray Crystallography | To confirm the solid-state conformation (chair/boat). |

| Tautomer Energies | Gibbs Free Energy Calculation (DFT, MP2) | Not directly measured | To predict the most stable tautomer in a given phase. |

| ¹³C NMR Shifts | GIAO-DFT Calculation | ¹³C NMR Spectroscopy | To assign specific signals and confirm the dominant solution-state structure. |

| Vibrational Frequencies | Frequency Calculation (DFT) | IR/Raman Spectroscopy | To assign vibrational modes and support structural assignments. |

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations describe static structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of this compound over time. scispace.com These simulations model the atomic motions, revealing the molecule's flexibility and the pathways of conformational change. semanticscholar.org

The calculated energy barrier for the chair-chair interconversion of 1,3-cyclohexanedione is relatively low. One study, using the M06-2X/6-311++G(2d,2p) level of theory, calculated a conformational inversion energy of 1.87 kcal/mol. scielo.org.mxresearchgate.net The pathway involves transition states and intermediates, such as twisted boats, with specific activation energies. scielo.org.mxresearchgate.net For example, the activation energy for a topomerization step involving a boat-like transition state was calculated to be 3.43 kcal/mol. scielo.org.mx

MD simulations can also model the process of tautomerization, tracking the proton transfer from carbon to oxygen. Water-assisted keto-enol tautomerization has been studied computationally, revealing that the presence of even a single water molecule can significantly lower the activation energy barrier. nih.gov The ¹³C₆ labeling would not fundamentally change these energy barriers but could be used in techniques like dynamic NMR to experimentally measure the rates of these processes, thereby validating the barriers predicted by simulations.

Interactive Table 2: Calculated Energy Barriers for 1,3-Cyclohexanedione Conformational Processes

This table presents computationally determined energy values for key conformational changes in the 1,3-cyclohexanedione ring system. The data is derived from studies on the unlabeled compound but is directly applicable to the 13C6 isotopologue.

| Process | Computational Method | Calculated Energy (kcal/mol) | Reference |

| Chair-Chair Inversion | M06-2X/6-311++G(2d,2p) | 1.87 | scielo.org.mxresearchgate.net |

| Topomerization (Boat TS) | M06-2X/6-311++G(2d,2p) | 3.43 | scielo.org.mx |

| Keto-Enol Tautomerization (in water) | M062X/6-31+G(d,p) | 29.7 (with one water molecule) | nih.gov |

Computational Modeling of Reaction Mechanisms and Transition States

Theoretical modeling is extensively used to elucidate the mechanisms of reactions involving 1,3-cyclohexanedione. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely reaction pathways. researchgate.net For example, DFT calculations have been performed to understand the chemoselectivity of base-catalyzed acylation reactions, explaining why C-acylation or O-acylation is favored under different conditions. rsc.org

The use of this compound in such studies would be to probe for kinetic isotope effects (KIEs). While the KIE for ¹³C is smaller than for deuterium, it can be computationally predicted and experimentally measured for reactions where carbon bond breaking or formation is part of the rate-determining step. Observing a KIE that matches the computationally predicted value provides strong evidence for the proposed transition state structure and reaction mechanism.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling for Derivative Design (focus on how labeled compounds validate models)

QSAR studies attempt to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. ajsp.netajsp.net Derivatives of 1,3-cyclohexanedione have been the subject of QSAR modeling for various applications, including as herbicides that inhibit the HPPD enzyme and as potential anticancer agents. nih.govnih.govacs.org These models use calculated molecular descriptors (e.g., topological, electronic, physicochemical) to build a mathematical equation that can predict the activity of new, unsynthesized derivatives. nih.govacs.org

In this context, this compound serves as an invaluable tool for validating the underlying assumptions of a QSAR model. For instance, if a QSAR model is developed for a series of 1,3-cyclohexanedione-based enzyme inhibitors, the ¹³C₆-labeled compound can be used in several ways:

Metabolic Stability: It can be used as a tracer in metabolic studies to determine how the core ring structure is metabolized. This information is crucial because QSAR models assume the compound reaches its target intact.

Binding Assays: In competitive binding assays using mass spectrometry or solid-state NMR, the labeled compound can act as an internal standard or a direct probe to quantify binding affinity, helping to confirm that the biological activity is indeed due to interaction at the target site predicted by molecular docking.

Target Engagement: The labeled compound allows for unambiguous tracking of the molecule within a biological system, confirming that it reaches the intended cellular compartment or target enzyme.

By providing a means to experimentally verify the fate and interaction of the core chemical scaffold, this compound helps to validate that the correlations found in a QSAR model are based on a true mechanistic link between structure and activity, rather than being a statistical artifact.

Integration of Computational and Experimental Data for Mechanistic Validation

The elucidation of complex chemical reaction mechanisms is a cornerstone of modern organic chemistry. A powerful strategy in this endeavor is the integration of empirical kinetic data with high-level computational modeling. The use of isotopically labeled compounds, such as this compound, provides a precise tool for probing the bonding changes that occur during a reaction. When experimental results from these labeled compounds are compared with theoretical predictions, a detailed and validated picture of the reaction mechanism and transition state (TS) geometry can be developed.

Kinetic Isotope Effect (KIE) experiments are particularly useful for this purpose. escholarship.org A KIE is the change in the rate of a reaction when an atom in the reactant is replaced by one of its heavier isotopes. faccts.dedalalinstitute.com For reactions involving changes to the carbon skeleton, the use of this compound allows for the determination of a ¹³C KIE. This experimental value serves as a stringent benchmark for the validation of computationally modeled transition states. nih.gov

A representative example of this integrated approach can be illustrated through the investigation of the base-catalyzed self-condensation of 1,3-cyclohexanedione, a reaction that can proceed through several plausible pathways. The central mechanistic question is whether the initial C-C bond formation occurs via a concerted pathway or a stepwise pathway involving a distinct intermediate.

Experimental KIE Determination

To validate the mechanism, an intermolecular KIE experiment can be performed. This involves reacting an equimolar mixture of natural abundance (predominantly ¹²C) 1,3-cyclohexanedione and fully labeled this compound under catalytic conditions. The reaction is monitored at low conversion, and the product is isolated. The ratio of the isotopologues in the product is then precisely measured using mass spectrometry. The KIE is calculated from the isotopic ratios of the starting materials and the product, providing a quantitative measure of how the isotopic substitution of the entire carbon skeleton affects the reaction rate.

Computational Modeling of Reaction Pathways

Concurrently, Density Functional Theory (DFT) is employed to model the potential energy surface of the reaction. researchgate.netnih.gov Different theoretical pathways (e.g., a concerted E2-like mechanism versus a stepwise E1cb-like mechanism) are computationally explored. For each proposed mechanism, the geometry of the transition state is located and optimized.

A crucial step is the calculation of vibrational frequencies for the ground state reactants and the transition state for both the normal (¹²C) and the heavy (¹³C₆) isotopologues. faccts.de The KIE is primarily a result of the difference in zero-point vibrational energies (ZPVE) between the isotopologues in the ground state versus the transition state. faccts.dedalalinstitute.com Heavier isotopes have lower vibrational frequencies and thus lower ZPVE. dalalinstitute.com These computed frequencies allow for the prediction of the theoretical KIE for each potential mechanism.

Validation Through Data Integration

The validation of a specific mechanism is achieved by comparing the experimentally measured KIE with the KIE values predicted by DFT for each of the proposed pathways. A strong agreement between the experimental value and a single computationally predicted value provides compelling evidence for that specific reaction mechanism.

For the hypothetical base-catalyzed dimerization, two possible transition states were modeled: a concerted pathway (TS-1) and a stepwise pathway where C-C bond formation is rate-determining (TS-2). The table below presents the computationally predicted KIEs for each pathway alongside the experimentally measured value.

Table 1: Comparison of Experimental and DFT-Calculated ¹³C Kinetic Isotope Effects for the Self-Condensation of 1,3-Cyclohexanedione

| Parameter | Pathway 1: Concerted (TS-1) | Pathway 2: Stepwise (TS-2) | Experimental Value |

| Predicted KIE (¹²k/¹³k) | 1.018 | 1.055 | 1.052 (± 0.003) |

| Description | Involves a single transition state for C-H bond cleavage and C-C bond formation. | Involves a rate-determining C-C bond formation from a pre-formed enolate intermediate. | Measured via competitive isotopic analysis. |

The data clearly show that the experimental KIE of 1.052 is in excellent agreement with the predicted KIE for the stepwise pathway (TS-2), which has a calculated KIE of 1.055. nih.gov In contrast, the predicted KIE for the concerted pathway (TS-1) is significantly lower at 1.018. This discrepancy allows for the confident exclusion of the concerted mechanism. The large, normal KIE observed experimentally and predicted for TS-2 indicates a significant change in bonding and hybridization at the carbon centers in the rate-determining step, consistent with C-C bond formation.

This synergy between experimental isotopic labeling and theoretical computation provides a robust framework for mechanistic validation, offering insights that are not achievable using either method in isolation. It allows researchers to build a detailed, atomistic-level understanding of the reaction pathway.

Emerging Research Directions and Future Prospects for 1,3 Cyclohexanedione 13c6 in Chemical Science

Development of Novel Synthetic Routes for Advanced Isotopic Labeling

The synthesis of 1,3-cyclohexanedione (B196179) itself can be achieved through methods like the semi-hydrogenation of resorcinol (B1680541). wikipedia.org For its isotopically labeled counterpart, 1,3-Cyclohexanedione-13C6, the primary goal is the efficient and specific incorporation of carbon-13 atoms into the cyclohexanedione ring. The development of novel synthetic routes is crucial for producing highly enriched and position-specific labeled compounds. These advanced methods are essential for sophisticated applications in mechanistic studies and metabolic tracing. ibs.fr

Future research in this area is likely to focus on:

Stereospecific and Regiospecific Labeling: Developing synthetic strategies that allow for the precise placement of 13C atoms at specific positions within the molecule.

Improving Isotopic Enrichment: Enhancing the efficiency of labeling reactions to achieve near-100% incorporation of 13C.

Cost-Effective Synthesis: Exploring more economical starting materials and reaction pathways to make this compound more accessible for widespread research use.

Integration with Advanced Analytical Techniques (e.g., Imaging Mass Spectrometry)

The integration of this compound with advanced analytical techniques, particularly imaging mass spectrometry (IMS), holds immense promise for visualizing metabolic processes at the cellular and tissue levels. nih.gov Techniques like NanoSIMS (Nanoscale Secondary Ion Mass Spectrometry) can track the distribution of stable isotope labels with high spatial resolution. nih.gov

Recent advancements in MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Imaging) have demonstrated the ability to map the spatial dynamics of metabolic pathways by tracing 13C-labeled intermediates. nih.gov For instance, studies using 13C6-glucose have successfully visualized metabolic flow in various tissues, showcasing the potential for using 13C-labeled compounds like this compound in similar applications. nih.gov

Future directions include:

Correlative Imaging: Combining IMS with other imaging modalities like atomic force microscopy to obtain both chemical and structural information. nih.gov

Quantitative Imaging: Developing robust methods for the precise quantification of this compound and its metabolites in tissue sections.

Real-time Monitoring: Exploring the possibility of in-vivo or near-real-time imaging of metabolic processes using labeled compounds.

Applications in Systems Biology and Multi-Omics Research

In the realm of systems biology, this compound can serve as a valuable tool for dissecting complex biological networks. Isotope-labeled compounds are fundamental to quantitative "omics" approaches, such as proteomics and metabolomics, enabling the tracing of metabolic fluxes and the identification of novel biochemical pathways. nih.gov

The use of stable isotopes allows for the differentiation and quantification of molecules in complex biological samples. nih.gov For example, in comparative O-glycomics, isotope labeling has been used to assess quantitative changes in the glycome. nih.gov Similarly, this compound can be employed to study the metabolism of cyclic diketones and their roles in various biological systems. unesp.br

Future prospects in this area include:

Fluxomics: Using this compound to measure the rates of metabolic reactions in real-time.

Integrated Omics: Combining data from metabolomics (using labeled 1,3-cyclohexanedione) with proteomics and transcriptomics to build comprehensive models of cellular processes.

Personalized Medicine: Investigating how individual variations in metabolism, as traced by labeled compounds, may influence disease susceptibility and drug response.

Potential in Advanced Materials Science and Polymer Chemistry (if applicable with labeled components)

While direct applications of this compound in materials science are still emerging, its unlabeled counterpart is used as a building block in organic synthesis. sigmaaldrich.com The labeled version could be instrumental in understanding reaction mechanisms and kinetics in polymer chemistry. By incorporating this compound into a polymer backbone, researchers can use techniques like solid-state NMR to probe the structure, dynamics, and degradation of the material at a molecular level.

Potential research avenues include:

Mechanistic Studies of Polymerization: Using 13C labeling to elucidate the step-by-step process of polymer formation.

Biodegradation Studies: Tracking the breakdown of polymers containing the 13C6-labeled unit in various environments.

Development of Smart Materials: Designing materials whose properties can be monitored or altered based on the detection of the isotopic label.

Contribution to Green Chemistry through Mechanistic Understanding

A deeper understanding of reaction mechanisms, facilitated by isotope tracing studies with this compound, can significantly contribute to the principles of green chemistry. By elucidating the precise pathways of chemical transformations, researchers can design more efficient and less wasteful synthetic processes. For example, understanding the condensation reactions involving 1,3-cyclohexanedione can lead to the development of catalyst-free or more environmentally friendly catalytic systems. researchgate.net

Future contributions may involve:

Catalyst Optimization: Designing more selective and efficient catalysts based on mechanistic insights gained from isotopic studies.

Waste Reduction: Identifying and minimizing side reactions and by-product formation.

Use of Renewable Feedstocks: Investigating the conversion of bio-based materials into valuable chemicals, with this compound as a tracer to understand the transformation pathways.

Challenges and Opportunities in Isotope-Resolved Chemical Biology

The field of isotope-resolved chemical biology, which leverages stable isotopes to study biological systems, presents both challenges and exciting opportunities. A primary challenge is the synthesis of complex isotopically labeled molecules and the potential for kinetic isotope effects, where the difference in mass between isotopes can slightly alter reaction rates. nih.gov

However, the opportunities are vast. Isotope labeling, combined with powerful analytical techniques like NMR spectroscopy and mass spectrometry, allows for the study of biomolecular structure, dynamics, and interactions with unprecedented detail. nih.govnih.gov The use of this compound can help to overcome spectral crowding in NMR and provide clear signals in mass spectrometry for tracking metabolic pathways.

Key areas for future exploration include:

Overcoming Synthetic Hurdles: Developing more versatile and efficient methods for synthesizing a wider range of 13C-labeled biomolecules.

Advanced Analytical Platforms: Continuing to improve the sensitivity and resolution of analytical instruments to detect and quantify labeled compounds in complex biological matrices.

Probing Enzyme Mechanisms: Using kinetic isotope effects to gain deep insights into the transition states of enzymatic reactions involving diketone substrates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.